molecular formula C12H10O3 B374261 Methyl 1-benzoxepine-4-carboxylate CAS No. 174633-80-8

Methyl 1-benzoxepine-4-carboxylate

Cat. No.: B374261
CAS No.: 174633-80-8
M. Wt: 202.21g/mol
InChI Key: QPRBHKCCWBJKOB-UHFFFAOYSA-N
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Description

Methyl 1-benzoxepine-4-carboxylate is a heterocyclic organic compound that belongs to the benzoxepine family This compound is characterized by a benzene ring fused to an oxepine ring, with a carboxylate ester group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-benzoxepine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzoxepine-4-carboxylates with 1,2-diaminobenzene using a catalytic amount of bismuth triflate (Bi(OTf)3) or acetic acid in toluene under reflux conditions . This one-pot method is efficient and yields the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available reagents and mild reaction conditions makes it a viable candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzoxepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepine oxides, while substitution reactions can produce various substituted benzoxepine derivatives.

Scientific Research Applications

Methyl 1-benzoxepine-4-carboxylate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting critical biological processes and leading to cell death.

Comparison with Similar Compounds

Methyl 1-benzoxepine-4-carboxylate can be compared with other benzoxepine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

methyl 1-benzoxepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)10-6-7-15-11-5-3-2-4-9(11)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRBHKCCWBJKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2OC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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